molecular formula C14H17N3O4S B6595042 metazachlor ESA CAS No. 172960-62-2

metazachlor ESA

Cat. No.: B6595042
CAS No.: 172960-62-2
M. Wt: 323.37 g/mol
InChI Key: IPVCSECPEVHQOV-UHFFFAOYSA-N
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Description

Metazachlor ESA is a transformation product of the herbicide metazachlor, which belongs to the chloroacetamide class of chemicals. Metazachlor is widely used in agriculture to control annual grasses and broadleaf weeds. This compound, or metazachlor ethanesulfonic acid, is formed through the degradation of metazachlor in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metazachlor ESA is not synthesized directly but is formed as a degradation product of metazachlor. The degradation process involves the replacement of the chlorine atom in metazachlor with a sulfonic acid group. This transformation occurs through a series of reactions, including oxidation and hydrolysis .

Industrial Production Methods

Industrial production of metazachlor involves the synthesis of the parent compound, metazachlor, which is then applied to agricultural fields. The degradation of metazachlor in the environment leads to the formation of this compound. The industrial production of metazachlor itself involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by further chemical modifications .

Chemical Reactions Analysis

Types of Reactions

Metazachlor ESA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents and water for hydrolysis. The conditions for these reactions typically involve ambient temperatures and the presence of catalysts or enzymes that facilitate the degradation process .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and hydrolyzed derivatives. These products are often more polar and less toxic than the parent compound .

Comparison with Similar Compounds

Similar Compounds

    Metolachlor ESA: Another degradation product of a chloroacetamide herbicide, metolachlor.

    Metazachlor OA:

Uniqueness

Metazachlor ESA is unique in its specific formation pathway and its role as a marker for studying the environmental fate of metazachlor. Its chemical structure, which includes a sulfonic acid group, distinguishes it from other degradation products .

Properties

IUPAC Name

2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-11-5-3-6-12(2)14(11)17(10-16-8-4-7-15-16)13(18)9-22(19,20)21/h3-8H,9-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVCSECPEVHQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891454
Record name Metazachlor ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172960-62-2
Record name Metazachlor ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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